Methyl 2-(methylthio)acetimidate Methyl 2-(methylthio)acetimidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17368039
InChI: InChI=1S/C4H9NOS/c1-6-4(5)3-7-2/h5H,3H2,1-2H3
SMILES:
Molecular Formula: C4H9NOS
Molecular Weight: 119.19 g/mol

Methyl 2-(methylthio)acetimidate

CAS No.:

Cat. No.: VC17368039

Molecular Formula: C4H9NOS

Molecular Weight: 119.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(methylthio)acetimidate -

Specification

Molecular Formula C4H9NOS
Molecular Weight 119.19 g/mol
IUPAC Name methyl 2-methylsulfanylethanimidate
Standard InChI InChI=1S/C4H9NOS/c1-6-4(5)3-7-2/h5H,3H2,1-2H3
Standard InChI Key KCSFUNDHFXFJEU-UHFFFAOYSA-N
Canonical SMILES COC(=N)CSC

Introduction

Methyl 2-(methylthio)acetimidate is an organic compound with significant relevance in various chemical applications, particularly in the synthesis of pharmaceuticals and flavoring agents. It belongs to the category of acetimidates, which are derivatives of acetic acid where the hydroxyl group is replaced by an imine. The presence of the methylthio group (–S–CH₃) further classifies it within thioesters, known for their distinctive odors and flavors.

Synthesis of Methyl 2-(methylthio)acetimidate

The synthesis of methyl 2-(methylthio)acetimidate typically involves the reaction of methylthioacetic acid with ammonia or amines under controlled conditions. The process can be performed using various methodologies, often involving moderate heating and solvents like dichloromethane or ethyl acetate to facilitate product solubility and improve yields. Purification may involve recrystallization or chromatographic techniques.

Reaction Conditions

SolventTemperaturePurification Method
DichloromethaneModerate heatingRecrystallization
Ethyl acetateRoom temperatureChromatography

Chemical Reactions and Applications

Methyl 2-(methylthio)acetimidate participates in several important chemical reactions, often facilitated by catalysts such as Lewis acids or bases. These reactions are primarily nucleophilic addition reactions where nucleophiles attack the carbon atom bonded to nitrogen.

Industrial and Scientific Uses

Methyl 2-(methylthio)acetimidate is sourced from various chemical suppliers specializing in specialty organic chemicals. It is used in flavor and fragrance formulations due to its unique chemical properties imparted by the methylthio group.

Suppliers and Applications

SupplierApplication
Tokyo Chemical Industry Co., Ltd.Flavor and fragrance formulations
Endeavour Speciality ChemicalsPharmaceutical synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator